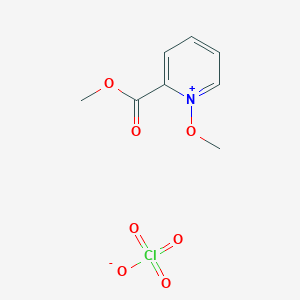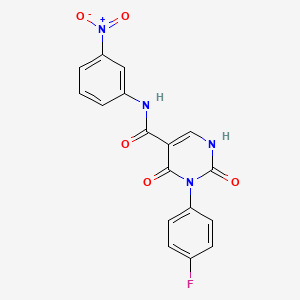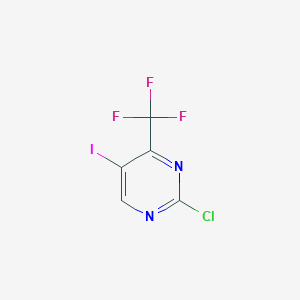
6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of related compounds to 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one involves various chemical strategies and intermediates, focusing on achieving high yields and utilizing facile reaction conditions. Notably, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an intermediate for dopamine D3 receptor agonists, illustrates a multi-step procedure starting from p-hydroxyanisole, achieving a total yield of 43.4% and confirming the structure through NMR, MS, and IR techniques (C. Jin, 2006). Another method demonstrates the ultrasound-mediated synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering advantages such as shorter reaction times and higher yields, underlining the role of innovative techniques in synthesis (Huiyan Wang et al., 2011).
Molecular Structure Analysis The structural confirmation of synthesized compounds is critical, typically involving spectroscopic methods like NMR, MS, and IR. The detailed structural analysis ensures the correct formation of the target molecule, as demonstrated in the synthesis of specific intermediates and derivatives relevant to the compound of interest.
Chemical Reactions and Properties Compounds within the family of 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergo various chemical reactions, highlighting their reactivity and functional group transformations. For instance, the carbanion-induced base-catalyzed synthesis showcases the molecule's capacity for ring-transformation reactions, leading to highly functionalized derivatives, emphasizing the compound's versatility in chemical synthesis (V. Ram et al., 2001).
Wissenschaftliche Forschungsanwendungen
Chromones and Their Derivatives as Radical Scavengers
Chromones like 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one demonstrate significant antioxidant potential by neutralizing active oxygen and breaking the chain of free radicals, which plays a crucial role in delaying or inhibiting cell impairment leading to various diseases. Key structural features such as the double bond, a carbonyl group in the chromone, and specific hydroxyl groups contribute to its radical scavenging activity (Yadav et al., 2014).
Anticancer Activities
Baicalein and Hepatocellular Carcinoma
Baicalein, a derivative of 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, shows promising anticancer properties against Hepatocellular Carcinoma (HCC) by influencing a variety of biological processes such as cell proliferation, metastasis, apoptosis, and autophagy. Its potential as a non-toxic medicine offers an interesting prospect for reducing side effects without compromising therapeutic efficacy (Bie et al., 2017).
Specificity and Toxicity in Anticancer Drugs
Research highlights the importance of tumor specificity and keratinocyte toxicity in anticancer drugs. Certain compounds, including derivatives of 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, have shown high tumor specificity with minimal keratinocyte toxicity, making them promising candidates for anticancer drugs (Sugita et al., 2017).
Biological and Pharmacological Properties
Osthole and Its Pharmacological Properties
Osthole, structurally similar to 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, exhibits a range of pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These actions are likely related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing its potential as a multitarget alternative medicine (Zhang et al., 2015).
Novel Benzopyran Derivatives and Therapeutic Applications
Patent Review of Benzopyran Derivatives
A review of patents from 2009 to 2016 underscores the wide variety of biological activities and behavior of benzopyran derivatives. The structural characteristics of these derivatives, including the ones similar to 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, appear to define the extent of their biological activity, supporting their use as therapeutic agents for multiple diseases (Xiu et al., 2017).
Wirkmechanismus
The exact mechanism of action can vary depending on the specific coumarin derivative and its targets. In general, coumarins can interact with various enzymes and receptors in the body, leading to changes in cellular processes . The biochemical pathways affected by coumarins can also vary widely, and can include pathways related to inflammation, coagulation, and cellular metabolism .
The pharmacokinetics of coumarins, including their absorption, distribution, metabolism, and excretion (ADME), can depend on various factors such as the specific structure of the compound, the route of administration, and individual patient factors .
The molecular and cellular effects of coumarins can include changes in enzyme activity, modulation of receptor signaling, alterations in gene expression, and effects on cell growth and survival .
Environmental factors such as pH, temperature, and the presence of other compounds can potentially influence the stability and efficacy of coumarins .
Eigenschaften
IUPAC Name |
6-hydroxy-4-methyl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-3,5-6,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBWFJOLRLEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2=C1C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2487888.png)

![N-cyclohexyl-4-[2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2487891.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)



![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)
![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)
